molecular formula C11H15N3O B11893146 6-((4-Methylpyrimidin-2-yl)oxy)-2-azaspiro[3.3]heptane

6-((4-Methylpyrimidin-2-yl)oxy)-2-azaspiro[3.3]heptane

Cat. No.: B11893146
M. Wt: 205.26 g/mol
InChI Key: IADBDMVVBWIEOI-UHFFFAOYSA-N
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Description

6-((4-Methylpyrimidin-2-yl)oxy)-2-azaspiro[3.3]heptane is a compound of interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a spirocyclic heptane ring system fused with an azaspiro moiety and a pyrimidinyl group, making it a versatile molecule for chemical modifications and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4-Methylpyrimidin-2-yl)oxy)-2-azaspiro[3.3]heptane typically involves multistep organic reactions. One common method includes the formation of the spirocyclic ring system through a hydroxide-facilitated alkylation reaction. This process involves the reaction of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane under Schotten-Baumann conditions . The key step in this synthesis is the creation of the azetidine ring, which is achieved through the alkylation of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include scaling up the reaction to multigram quantities and refining the purification process to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-((4-Methylpyrimidin-2-yl)oxy)-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

6-((4-Methylpyrimidin-2-yl)oxy)-2-azaspiro[3.3]heptane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-((4-Methylpyrimidin-2-yl)oxy)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic and pyrimidinyl-containing molecules, such as:

Uniqueness

6-((4-Methylpyrimidin-2-yl)oxy)-2-azaspiro[3.3]heptane is unique due to its specific combination of a spirocyclic ring system and a pyrimidinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

6-(4-methylpyrimidin-2-yl)oxy-2-azaspiro[3.3]heptane

InChI

InChI=1S/C11H15N3O/c1-8-2-3-13-10(14-8)15-9-4-11(5-9)6-12-7-11/h2-3,9,12H,4-7H2,1H3

InChI Key

IADBDMVVBWIEOI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)OC2CC3(C2)CNC3

Origin of Product

United States

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